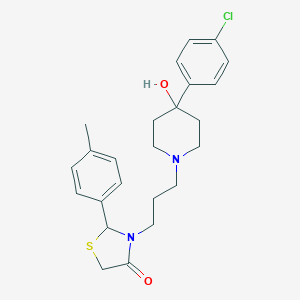
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is a chemical compound that belongs to the class of thiazolidinones. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone can improve cognitive function and memory in animal models of neurodegenerative diseases. It has also been shown to reduce inflammation and oxidative stress in the brain. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone in lab experiments is its neuroprotective effects. It can be used to study the underlying mechanisms of neurodegenerative diseases and potential treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems and potential use in the treatment of other neurological disorders. Additionally, future studies could investigate the safety and toxicity of this compound in animal models.
Synthesemethoden
The synthesis of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone involves the reaction of 4-(4-Chlorophenyl)-4-hydroxy-1-piperidinepropanol with 4-methylbenzaldehyde in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with thiourea to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
182188-92-7 |
|---|---|
Produktname |
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone |
Molekularformel |
C24H29ClN2O2S |
Molekulargewicht |
445 g/mol |
IUPAC-Name |
3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H29ClN2O2S/c1-18-3-5-19(6-4-18)23-27(22(28)17-30-23)14-2-13-26-15-11-24(29,12-16-26)20-7-9-21(25)10-8-20/h3-10,23,29H,2,11-17H2,1H3 |
InChI-Schlüssel |
AHRPIRMUYVNIFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Synonyme |
3-[3-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]propyl]-2-(4-methylphen yl)thiazolidin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



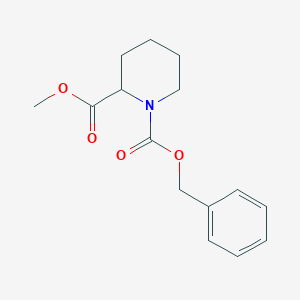
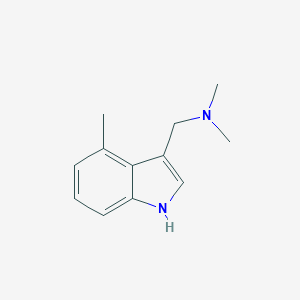
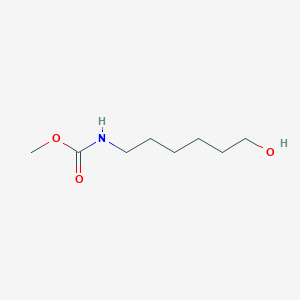

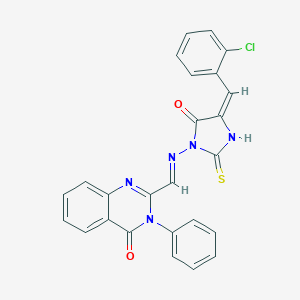
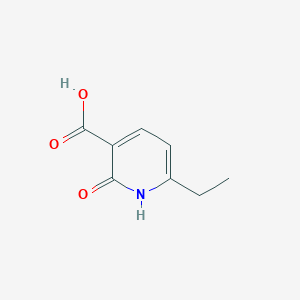
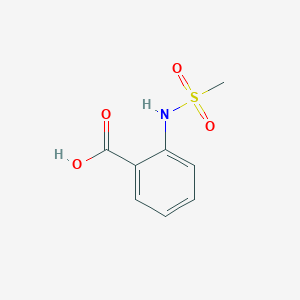

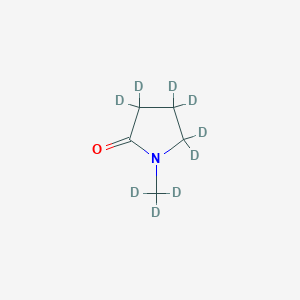
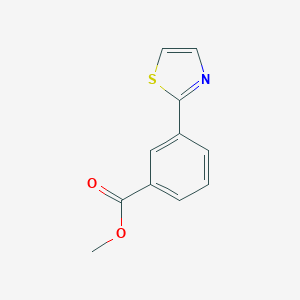
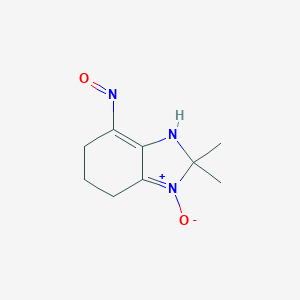


![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)